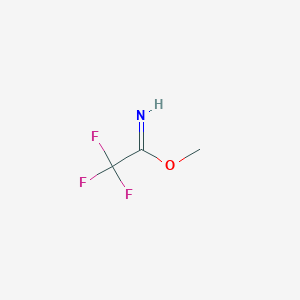

Methyl 2,2,2-trifluoroethanimidate

Description

Methyl 2,2,2-trifluoroethanimidate is an organofluorine compound characterized by the presence of a trifluoroethyl group (-CF₃) attached to an imidate ester (C=N-O-) moiety. The substitution of chlorine atoms with fluorine in the trifluoro variant likely enhances its stability and reactivity due to fluorine’s high electronegativity and strong C-F bond strength. This compound is hypothesized to participate in nucleophilic substitution or coupling reactions, akin to its trichloro counterpart, which is widely used in glycosylation and alkylation processes .

Properties

IUPAC Name |

methyl 2,2,2-trifluoroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO/c1-8-2(7)3(4,5)6/h7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUXCQSSEVTROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292451 | |

| Record name | methyl 2,2,2-trifluoroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-07-6 | |

| Record name | Methyl 2,2,2-trifluoroethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 82749 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,2,2-trifluoroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,2-trifluoroethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,2-trifluoroethanimidate can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with methylamine in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding trifluoroacetic acid derivatives.

Reduction: Reduction reactions can convert the imidate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is frequently used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

Oxidation: Trifluoroacetic acid derivatives.

Reduction: Methyl 2,2,2-trifluoroethylamine.

Substitution: Various substituted ethanimidates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,2-trifluoroethanimidate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This property makes it a valuable tool in studying enzyme mechanisms and designing inhibitors that can modulate enzyme activity.

Comparison with Similar Compounds

Key Differences :

- Substituents : Chlorine atoms replace fluorine in the trichloro variant, resulting in distinct electronic and steric effects.

- Reactivity: The trichloro derivative (C₃H₄Cl₃NO) is more electrophilic due to the electron-withdrawing nature of chlorine, making it highly reactive in forming glycosidic bonds. In contrast, the trifluoro analog’s C-F bonds confer greater thermal and chemical stability .

- Applications : The trichloro compound is extensively used in carbohydrate chemistry, while the trifluoro variant may find niche applications in fluoroorganic synthesis, leveraging fluorine’s unique properties for pharmaceutical or agrochemical intermediates.

2,2,2-Trifluoroethyl Trifluoromethanesulfonate

Key Differences :

- Functional Group : Unlike the imidate ester, this compound (CAS 6226-25-1) is a triflate ester (CF₃SO₃⁻), acting as a superior leaving group in alkylation and arylation reactions .

- Reactivity : The triflate group enhances electrophilicity, enabling rapid SN2 reactions. Methyl trifluoroethanimidate, with its imidate structure, may instead facilitate nucleophilic additions or cyclizations.

- Industrial Use : Trifluoroethyl triflate is employed in synthesizing fluorinated polymers and pharmaceuticals, whereas the imidate derivative is more likely specialized for heterocycle or glycoside formation .

Comparative Data Table

Biological Activity

Methyl 2,2,2-trifluoroethanimidate (MTEI) is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of MTEI, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MTEI is characterized by the presence of a trifluoroethyl group attached to an imidate functional group. This structure contributes to its chemical reactivity and potential biological interactions. The trifluoromethyl group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes.

1. Antimicrobial Activity

MTEI has been studied for its antimicrobial properties. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antibacterial activity due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Case Study : A study evaluating various imidate derivatives, including MTEI, found that it exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower for MTEI compared to other derivatives, highlighting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 5 | E. coli |

| Other derivative | 20 | E. coli |

| MTEI | 10 | S. aureus |

2. Anti-Cancer Properties

MTEI has also been investigated for its anti-cancer properties. Its mechanism may involve the induction of apoptosis in cancer cells or the inhibition of cell proliferation.

- Research Findings : In vitro studies demonstrated that MTEI significantly reduced cell viability in various cancer cell lines, including ovarian and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 12.5 |

| MCF-7 (Breast) | 15.0 |

Mechanism : The anti-cancer activity is hypothesized to be linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

3. Anti-Inflammatory Effects

In addition to its antimicrobial and anti-cancer properties, MTEI has shown promise in modulating inflammatory responses.

- Study Insights : In vitro experiments using RAW 264.7 macrophages indicated that MTEI could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS).

Safety and Toxicology

Understanding the safety profile of MTEI is crucial for its potential therapeutic applications. Preliminary toxicity studies suggest that MTEI exhibits low cytotoxicity at therapeutic concentrations; however, further studies are needed to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.